molecular formula C28H28N4O3 B5357930 N-[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]-4-(4-METHOXYPHENYL)PHTHALAZIN-1-AMINE

N-[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]-4-(4-METHOXYPHENYL)PHTHALAZIN-1-AMINE

Cat. No.: B5357930
M. Wt: 468.5 g/mol
InChI Key: COJWCRPFKORDKF-UHFFFAOYSA-N
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Description

N-[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]-4-(4-METHOXYPHENYL)PHTHALAZIN-1-AMINE is a complex organic compound that features a phthalazine core with methoxy and piperidine substituents

Properties

IUPAC Name

[2-methoxy-5-[[4-(4-methoxyphenyl)phthalazin-1-yl]amino]phenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3/c1-34-21-13-10-19(11-14-21)26-22-8-4-5-9-23(22)27(31-30-26)29-20-12-15-25(35-2)24(18-20)28(33)32-16-6-3-7-17-32/h4-5,8-15,18H,3,6-7,16-17H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJWCRPFKORDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]-4-(4-METHOXYPHENYL)PHTHALAZIN-1-AMINE typically involves multiple steps, starting with the preparation of the phthalazine core. Common synthetic routes include:

    Formation of the Phthalazine Core: This can be achieved through the condensation of hydrazine with phthalic anhydride under acidic conditions.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

    Attachment of Piperidine Moiety: The piperidine group is often introduced through amide bond formation, using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]-4-(4-METHOXYPHENYL)PHTHALAZIN-1-AMINE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The carbonyl group in the piperidine moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nitration can be performed using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]-4-(4-METHOXYPHENYL)PHTHALAZIN-1-AMINE has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its structural complexity and functional groups.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]-4-(4-METHOXYPHENYL)PHTHALAZIN-1-AMINE would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperidine moiety could play a role in enhancing binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL)PIPERIDINE-4-CARBOXAMIDE
  • 4-(4-METHOXYPHENYL)PHTHALAZIN-1-AMINE

Uniqueness

N-[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]-4-(4-METHOXYPHENYL)PHTHALAZIN-1-AMINE is unique due to the combination of its phthalazine core with methoxy and piperidine substituents. This structural arrangement provides a distinct set of chemical properties and potential biological activities that differentiate it from other similar compounds.

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